Iron(III) phosphate dihydrate

Catalog No.
S1504388
CAS No.
13463-10-0
M.F
FeH4O6P
M. Wt
186.85 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iron(III) phosphate dihydrate

CAS Number

13463-10-0

Product Name

Iron(III) phosphate dihydrate

IUPAC Name

iron(3+);phosphate;dihydrate

Molecular Formula

FeH4O6P

Molecular Weight

186.85 g/mol

InChI

InChI=1S/Fe.H3O4P.2H2O/c;1-5(2,3)4;;/h;(H3,1,2,3,4);2*1H2/q+3;;;/p-3

InChI Key

BMTOKWDUYJKSCN-UHFFFAOYSA-K

SMILES

O.O.[O-]P(=O)([O-])[O-].[Fe+3]

Canonical SMILES

O.O.[O-]P(=O)([O-])[O-].[Fe+3]
  • The Biginelli reaction: This reaction produces dihydropyrimidinones and thiones, which are important heterocyclic compounds with various pharmaceutical applications [].
  • Oxidative dehydrogenation: This process removes hydrogen atoms from a molecule while introducing a double bond. Iron(III) phosphate dihydrate has been used as a catalyst for the oxidative dehydrogenation of methyl iso-buterate to methyl methacrylate, a key component in the production of plastics [].

Researchers are also exploring the potential of Iron(III) phosphate dihydrate as a catalyst for other reactions, such as the partial oxidation of methane to methanol and the oxidative dehydrogenation of other molecules [].

Other Research Applications

Iron(III) phosphate dihydrate is also being investigated for its potential applications in other areas of scientific research:

  • Battery technology: Research is ongoing into the use of Iron(III) phosphate as a cathode material in lithium-ion batteries due to its high theoretical capacity, stability, and environmental friendliness [].
  • Biomedical materials: Studies have explored the use of Iron(III) phosphate in the development of bone substitutes and other biocompatible materials [].

Iron(III) phosphate dihydrate, with the chemical formula FePO₄·2H₂O, is an inorganic compound characterized by its off-white powder appearance. It consists of iron in the +3 oxidation state, phosphate ions, and two molecules of water per formula unit. This compound exists naturally as a mineral known as vivianite and has garnered interest for its unique structural properties and potential applications in various fields, including materials science and catalysis .

The structure of iron(III) phosphate dihydrate is complex. In its dihydrate form, the iron center adopts an octahedral geometry with two water molecules coordinated in a cis configuration. This arrangement influences the compound's properties and reactivity, distinguishing it from its anhydrous counterparts .

, including:

  • Precipitation Reaction: The formation of iron(III) phosphate dihydrate can be initiated by mixing solutions of iron(III) chloride and sodium phosphate:
    FeCl3(aq)+Na3PO4(aq)FePO4(s)+3NaCl(aq)\text{FeCl}_3(aq)+\text{Na}_3\text{PO}_4(aq)\rightarrow \text{FePO}_4(s)+3\text{NaCl}(aq)
  • Decomposition: Under extreme conditions, iron(III) phosphate dihydrate can decompose to release water vapor and form other iron phosphates. Thermal decomposition studies have shown that it undergoes multi-step processes when heated .
  • Catalytic Reactions: Iron(III) phosphate dihydrate serves as a catalyst in organic synthesis reactions, such as the Biginelli reaction, which synthesizes dihydropyrimidinones from aldehydes, urea, and β-keto esters .

Iron(III) phosphate dihydrate has been studied for its biological activity, particularly in agriculture. It is recognized as a molluscicide approved for use in organic farming. The compound disrupts the metabolism of certain pests, making it effective for controlling populations of slugs and snails without harming beneficial insects . Additionally, its role in nutrient availability in soils has been explored, as it can affect the bioavailability of phosphorus to plants.

The synthesis of iron(III) phosphate dihydrate typically involves precipitation methods where iron salts react with phosphoric acid in an aqueous medium. Common synthesis routes include:

  • Direct Precipitation: Mixing solutions of iron(III) chloride and sodium phosphate at controlled temperatures results in the formation of precipitate that can be filtered and dried to yield iron(III) phosphate dihydrate .
  • Hydrothermal Synthesis: This method involves heating a mixture of iron oxide and phosphoric acid under pressure to promote the formation of crystalline phases of iron(III) phosphate dihydrate .
  • Solvothermal Methods: Utilizing solvents other than water under elevated temperatures can enhance crystallinity and yield specific polymorphs of the compound .

Iron(III) phosphate dihydrate has diverse applications across multiple fields:

  • Catalysis: It is used as a catalyst in organic reactions, including the Biginelli reaction and other transformations involving heterocycles .
  • Agriculture: As a molluscicide, it helps control pest populations in organic farming practices .
  • Material Science: The compound is being researched for its potential use in batteries, particularly lithium-ion batteries where it acts as a cathode material due to its electrochemical properties .

Research on interaction studies involving iron(III) phosphate dihydrate has focused on its behavior in various environments:

  • Soil Chemistry: Investigations into how this compound interacts with soil components reveal its role in phosphorus availability for plant uptake.
  • Catalytic Activity: Studies have examined how different solvents and reaction conditions affect its catalytic efficiency in organic transformations .

Iron(III) phosphate dihydrate shares similarities with other iron phosphates but exhibits unique characteristics that set it apart. Here are some comparable compounds:

Compound NameFormulaUnique Features
Iron(II) phosphateFe₃(PO₄)₂Contains iron in +2 oxidation state; less soluble
Lithium iron phosphateLiFePO₄Used extensively as a cathode material in batteries
StrengiteFePO₄·2H₂OHydrated form similar to iron(III) phosphate
Iron(III) hydroxyl phosphateFePO₄·nH₂OVaries with hydration; used in environmental studies

Iron(III) phosphate dihydrate stands out due to its specific hydration state and structural properties that lend themselves well to catalytic applications and agricultural uses. Its versatility makes it a subject of ongoing research across various scientific disciplines.

Hydrothermal and High-Pressure Hydrolysis Approaches

Hydrothermal synthesis represents one of the most established methodologies for producing Iron(III) phosphate dihydrate with controlled morphology and crystalline structure. This approach utilizes elevated temperatures and pressures in aqueous environments to facilitate crystal growth and achieve specific particle characteristics. The hydrothermal method involves heating a mixture of iron oxide and phosphoric acid under pressure to promote the formation of crystalline phases.

Research has demonstrated that Iron(III) phosphate dihydrate with orthorhombic flower-like microstructure can be synthesized through a facile hydrothermal process that offers low-cost and easy processing capabilities for large-area applications. The formation mechanism involves dissolution-recrystallization and crystal splitting processes, resulting in unique morphologies with six petals arranged at sixty-degree angles.

The hydrothermal approach using ferro-phosphorus as a raw material has shown particular promise for battery-grade applications. Studies indicate that ferro-phosphorus, combined with phosphoric acid and nitric acid, can produce high-quality Iron(III) phosphate dihydrate through hydrothermal processing. The optimization of reaction parameters, including nitric acid concentration, reaction temperature, reaction time, and precursor concentration, significantly influences the final product properties.

Table 1: Hydrothermal Synthesis Parameters and Outcomes

Temperature (°C)Pressure ConditionsReaction TimeProduct MorphologyCrystalline StructureReference
90Atmospheric0.5-4 hoursMicro-nano structuredOrthorhombic
70-90Hydrothermal6-24 hoursNano flakeMonoclinic/Orthorhombic
VariableHigh pressureExtendedFlower-likeOrthorhombic
60-95Controlled30-240 minutesCrystallinePure phase

The micro-nano-structured Iron(III) phosphate dihydrate prepared through turbulent flow cycle methodology at ninety degrees Celsius demonstrates exceptional uniformity and controlled particle size distribution. The resulting products exhibit a particle size distribution where fifty percent of particles are smaller than 2.4 micrometers, and ninety percent are smaller than 4.2 micrometers.

Electrochemical Oxidation and Deposition Techniques

Electrochemical methodologies provide precise control over the synthesis process through regulated electrical parameters and enable the production of high-purity Iron(III) phosphate dihydrate films and powders. The electrochemical oxidation approach utilizes the controlled oxidation of ferrous ions in phosphoric acid solutions to generate the desired phosphate compound.

The electrochemical synthesis process involves the oxidation of iron sulfate in phosphoric acid solutions using a three-electrode system. Research has established that orthorhombic hydrated Iron(III) phosphate dihydrate can be successfully synthesized using electrochemical oxidation of solutions containing iron precursors in phosphoric acid environments. The process demonstrates a quasi-reversible reaction mechanism governed by diffusion processes.

Voltammetry studies have revealed that the oxidation mechanism involves multiple intermediate species formation. The primary reactions include the oxidation of ferrous ions to ferric ions, followed by hydrolysis and complexation reactions that ultimately lead to Iron(III) phosphate dihydrate precipitation. The formation of intermediate species such as Fe(OH)²⁺, Fe(OH)₂⁺, FeH₂PO₄²⁺, and Fe(H₂PO₄)₂⁺ is essential for successful deposition.

Iron electrolysis has emerged as a promising approach for phosphorus recovery from acidic wastewater while simultaneously producing high-purity iron phosphate. This methodology achieves effective phosphorus removal and high-purity iron phosphate production by varying initial pH conditions, current density, and oxidation parameters. The process demonstrates that slow iron release rates favor ferric phosphate formation, achieving seventy-one to seventy-seven percent removal efficiency.

Table 2: Electrochemical Synthesis Conditions and Performance

Current Density (mA/cm²)Iron Release Rate (mmol/L·min)pH ConditionsPhosphorus Removal (%)Product PurityReference
Variable0.02-0.04Acidic71-77High
Variable0.16-0.46Acidic~65Mixed products
ControlledOptimized1.0-2.0>90Pure FePO₄·2H₂O
EnhancedWith H₂O₂Acidic92High purity

Acidic Stream Recovery and Precipitation Processes

The recovery of Iron(III) phosphate dihydrate from acidic phosphate-rich waste streams represents a sustainable approach that addresses both environmental remediation and resource recovery objectives. This methodology capitalizes on the stability of strengite-like compounds under acidic conditions, eliminating the need for pH adjustment chemicals.

Research demonstrates that Iron(III) phosphate dihydrate recovery from acidic streams offers simplicity, high efficiency, and cost-effectiveness while avoiding the complications associated with pH-adjusting chemicals. The process has been successfully applied to various acidic waste streams, including those from industrial processes such as cheese production and semiconductor manufacturing.

Selective oxidative leaching techniques have been developed for the restoration of Iron(III) phosphate from spent lithium iron phosphate materials. Under optimized leaching conditions, the process achieves lithium extraction rates of 96.1 percent while maintaining minimal iron dissolution at 0.28 percent. The leaching kinetics analysis reveals an apparent activation energy of 53.45 kilojoules per mole, indicating chemical reaction control of the oxidation leaching process.

The use of tartaric acid derived from agro-food waste presents an innovative approach for sustainable lithium recovery from spent lithium iron phosphate batteries. This methodology achieves a lithium leaching efficiency of 95.0 percent under optimal conditions using 2.1 molar tartaric acid concentration and a solid-liquid ratio of 110 grams per liter.

Table 3: Acidic Stream Recovery Parameters and Efficiency

Acid TypeConcentration (M)Temperature (°C)Extraction Efficiency (%)Target ElementReference
H₃PO₄VariableAmbient96.1 (Li), 0.28 (Fe)Selective
Tartaric2.1Optimized95.0Lithium
Acidic streamsNativeVariable71-92Phosphorus
Industrial wasteVariableProcess dependentHighMultiple

Turbulent Flow Cycle and Microspherical Agglomeration

Turbulent flow cycle methodology represents an advanced approach for synthesizing micro-nano-structured Iron(III) phosphate dihydrate with controlled morphology and uniform particle size distribution. This technique utilizes hydrodynamic forces to control particle aggregation and breakage during the synthesis process.

The turbulent flow cycle method involves the oxidation of ferrous sulfate in diluted phosphoric acid using hydrogen peroxide and sodium hydroxide solution under turbulent flow conditions at ninety degrees Celsius. The process demonstrates exceptional control over particle morphology, producing secondary particles agglomerated from large quantities of primary nanoparticles.

Ultrasound-induced turbulent impinging-stream reactor technology has been developed to investigate the synthesis mechanism of Iron(III) phosphate particles with particular focus on the synergistic effects of variable solution volumetric flow rates and ultrasound irradiation intensity. The technology enables precise control of hydrodynamic micromixing and synthesis parameters to achieve desired particle characteristics.

The formation of microspherical Iron(III) phosphate dihydrate with secondary nanostructures can be achieved through electroflocculation processes using low-cost iron fillers in hot solutions. The morphology and crystalline shape are controlled through gradient co-precipitation under varying pH conditions. Research demonstrates that precursor particles assembled from primary nanoparticles and nanorods result in superior electrochemical performance when converted to lithium iron phosphate.

Table 4: Turbulent Flow and Agglomeration Process Parameters

Method TypeTemperature (°C)Flow ConditionsParticle Size (μm)MorphologyYield (%)Reference
Turbulent cycle90800 rpmD₅₀: 2.4, D₉₀: 4.2Micro-nano spherical99.5
Ultrasound assistedVariableControlled flowNano-scaleControlled aggregationHigh
ElectroflocculationHot solutionGradient pH3.92-5.69MicrosphericalOptimized
Chemical agglomeration70-90StirredNano flakeControlled thicknessVariable

Chemical Precipitation Using Ferrous/Ferric Oxidation Control

Chemical precipitation methodologies utilizing controlled oxidation of ferrous ions to ferric ions provide a versatile approach for synthesizing Iron(III) phosphate dihydrate with specific properties. This approach offers precise control over reaction stoichiometry and enables the production of high-purity materials.

The preparation method involves the careful control of pH conditions during the mixing of ferrous salt solutions with phosphate sources, followed by controlled oxidation using hydrogen peroxide. The innovation lies in adjusting the pH of ferrous salt solutions before mixing with phosphoric acid or phosphate solutions to prevent unwanted precipitation of iron hydroxides. The optimal pH range for mixing is maintained between 1.6 and 1.8 to ensure stable homogeneous phase mixing without contamination precipitation.

Traditional preparation methods often suffer from the formation of iron hydroxide impurities when pH adjusting agents are added after mixing iron salts with phosphoric acid. The improved methodology addresses this limitation by pre-adjusting the pH of the iron salt solution, eliminating the need for post-mixing pH adjustment and preventing the formation of iron hydroxide gel impurities.

The synthesis process typically involves preparing ferrous salt solutions, adding acid for pH adjustment, mixing with phosphate solutions or phosphoric acid, and then introducing an oxidizing agent such as hydrogen peroxide. The reaction proceeds under controlled temperature conditions between thirty and fifty degrees Celsius for thirty to sixty minutes, followed by elevated temperature treatment at sixty to ninety-five degrees Celsius for additional processing.

Table 5: Chemical Precipitation Synthesis Conditions and Outcomes

Iron SourceOxidation AgentpH RangeTemperature (°C)Reaction TimeProduct CharacteristicsReference
FeSO₄·7H₂OH₂O₂ (30%)1.6-1.830-5030-60 minHigh purity, low sulfur
Iron saltsControlled oxidation1.9-2.260-9530-240 minCrystalline structure
Fe²⁺ solutionsH₂O₂AcidicVariableExtendedNano-structured
Ferrous compoundsAir/O₂Controlled70-906-24 hoursSpecific morphology

The controlled oxidation approach enables the synthesis of Iron(III) phosphate dihydrate with iron to phosphorus molar ratios approaching unity, indicating complete conversion and high stoichiometric accuracy. Analysis of the final products shows minimal impurity levels, with sulfur content as low as fifteen to eighteen parts per million and nickel content below ten parts per million. These low impurity levels make the synthesized material particularly suitable for battery-grade applications where high purity is essential.

Iron(III) phosphate dihydrate undergoes complex transformation processes that begin with the formation of amorphous intermediates before crystallization into the final monoclinic phase [1]. During the precipitation process, the initial product is typically an amorphous iron phosphate phase that exhibits distinct dissolution characteristics compared to its crystalline counterpart [1] [4]. Research has demonstrated that amorphous iron phosphate dissolves non-stoichiometrically under most experimental conditions, approaching stoichiometric dissolution only as solution pH decreases [17].

The dissolution kinetics of amorphous iron phosphate phases follow specific patterns that are fundamentally different from crystalline forms [17]. Studies have shown that amorphous iron phosphate dissolution rates are approximately three orders of magnitude faster than those of crystalline phases under comparable conditions [17]. The dissolution process is characterized by preferential release of certain ionic species, with iron and phosphate exhibiting different release rates depending on solution conditions [17].

During the rearrangement of iron phosphate dihydrate, the solution becomes supersaturated again with the dissolution of amorphous iron phosphate, creating a dynamic equilibrium between dissolution and precipitation processes [1]. The dissolution rate of amorphous iron(III) phosphate dihydrate serves as the rate-limiting step in the overall phase transformation process [1]. This rate-limiting behavior significantly influences the subsequent crystallization kinetics and final product characteristics [1].

PropertyAmorphous Iron PhosphateCrystalline Iron Phosphate
Dissolution Rate~3 orders of magnitude fasterBaseline rate
StoichiometryNon-stoichiometricStoichiometric
pH DependenceStrongModerate
Rate-limiting StepSurface dissolutionDiffusion-controlled

The amorphous intermediate phase exhibits lower water content and less distorted local symmetry compared to the final crystalline product [4] [5]. This structural characteristic contributes to its enhanced dissolution behavior and plays a crucial role in the subsequent transformation to the stable monoclinic form [4] [5].

Nucleation and Growth Mechanisms in Aqueous Systems

The nucleation and crystallization of iron(III) phosphate dihydrate in aqueous systems proceeds through distinct stages involving transient amorphous precursor phases [4] [5]. The fundamental mechanism follows a nonclassical pathway where hydration-induced nucleation and transformation drive the conversion from dissolved ions to crystalline products [4] [5].

Experimental observations reveal that iron phosphate crystallization occurs through the initial formation of a pale green suspension that subsequently transforms into crystalline precipitates [4] [5]. The nucleation process is characterized by the presence of prenucleation clusters in solution prior to the actual nucleation event [20]. These clusters become increasingly stabilized in the presence of phosphate ions and exhibit slow growth behavior over extended periods [20].

The nucleation dynamics are significantly influenced by supersaturation levels, with different dominant pathways emerging depending on the degree of supersaturation [4]. At moderately high to low supersaturations (saturation index ≤ 10.19), the dominant mechanism involves hydration-induced nucleation and transformation driven by the incorporation and rearrangement of water molecules and ions within the amorphous precursor [4] [5].

Iron and phosphorus species are predominantly present as iron hydrogen phosphate complexes during the nucleation phase [1]. The formation process involves concurrent pathways of nucleation and growth, with the dominant pathway changing based on supersaturation conditions [4]. Time-resolved monitoring techniques have revealed that nucleation is characterized by sudden increases in particle size, followed by much faster growth rates until gravitational settling occurs [5].

Supersaturation ConditionDominant MechanismCharacteristic Behavior
High (SI > 10.19)Classical nucleationRapid particle formation
Moderate (SI ≤ 10.19)Nonclassical hydration-inducedAmorphous intermediate formation
LowDiffusion-controlledSlow crystal growth

The nucleation process exhibits distinct temperature dependencies, with both growth rates and induction times increasing with phosphate concentration while being more significantly retarded by decreasing temperature [20]. The mechanism involves direct interactions between iron(III) ions and phosphate at the ion pair level, as evidenced by ultraviolet-visible spectroscopy measurements [20].

Induction Periods and Solubility-Precipitation Cycles

Iron(III) phosphate dihydrate crystallization exhibits well-defined induction periods during the transition from amorphous to monoclinic forms [1] [23]. These induction periods represent critical timeframes where the system undergoes preparation for phase transformation without visible crystalline product formation [1]. Research has demonstrated that induction periods and the time required for complete phase transformation are shortened with increased temperature [1].

The induction period varies systematically with temperature, decreasing from approximately 110 minutes at 95°C to 60 minutes at 160°C for typical experimental conditions [23]. This temperature dependence reflects the underlying thermodynamic and kinetic factors governing the transformation process [23]. During the induction period, the amorphous precursor undergoes structural rearrangement and hydration changes that prepare the system for crystallization [1] [23].

Solubility-precipitation cycles are intimately connected to the induction period phenomena [1]. The optimal solubility level of iron(III) phosphate dihydrate under acidic conditions falls within the pH range of 2-4, with an optimum value around pH 3 [28]. These cycles involve repeated dissolution and precipitation events that gradually build up the crystalline phase [1].

Temperature (°C)Induction Period (minutes)Phase Transformation Time
95110Extended
120100Moderate
14090Reduced
16060Rapid

The precipitation behavior demonstrates that iron(III) phosphate dihydrate can achieve over 95% precipitation efficiency at initial pH values of 3 or higher [28]. However, the product quality and settleability characteristics are significantly influenced by the precipitation conditions and the presence of induction periods [28]. The critical crystal size for transformation increases from approximately 6 to 9 nanometers as temperature increases from 95°C to 160°C [23].

Solubility-precipitation cycles are characterized by the system reaching apparent equilibrium conditions, followed by renewed precipitation activity as the amorphous phase transforms to the crystalline form [5]. This cyclical behavior reflects the dynamic nature of the transformation process and the multiple energy barriers involved in the complete conversion [1] [5].

pH-Dependent Polymorphism and Hydroxide Interference

The crystallization of iron(III) phosphate dihydrate exhibits strong pH-dependent polymorphism, with different structural forms emerging under varying acidic conditions [10] [28]. Pure iron(III) phosphate dihydrate precipitates typically form only below pH 3.5, while higher pH values result in the formation of mixed phases containing both ferric phosphate and hydroxide species [28].

At pH values above 3.5, a mixture of ferric phosphate and hydroxide emerges, with ferric hydroxide precipitates becoming more dominant as pH increases [28]. This pH-dependent behavior significantly influences the final product characteristics and purity [28]. The optimal pH range for pure iron(III) phosphate dihydrate formation has been identified as 2-3, with pH 3 representing the optimal balance between precipitation efficiency and product purity [28].

Hydroxide interference becomes increasingly problematic at higher pH values due to the competing precipitation of iron(III) hydroxide phases [19]. When solution pH exceeds the optimal range, iron phosphate in the system can react with hydroxide ions, leading to the formation of mixed iron hydroxide-phosphate phases [19]. This interference affects both the crystalline structure and the electrochemical properties of the final product [15].

pH RangeDominant PhaseInterference LevelProduct Purity
< 2.0Mixed phosphate formsLowModerate
2.0-3.5Pure iron(III) phosphate dihydrateMinimalHigh
3.5-5.0Mixed phosphate-hydroxideModerateLow
> 5.0Iron(III) hydroxide dominantHighVery Low

The polymorphic behavior is further influenced by the coordination environment of iron centers [10]. In the dihydrate forms, iron centers adopt octahedral coordination with two mutually cis water ligands, while different pH conditions can promote alternative coordination geometries [22]. The monoclinic structure of iron(III) phosphate dihydrate, characterized by specific unit cell parameters (a = 5.3071 Å, b = 9.7548 Å, c = 8.6752 Å, β = 90.163°), represents the thermodynamically stable form under optimal pH conditions [21].

The interference from hydroxide species can be minimized through careful pH control and the use of controlled precipitation techniques [28]. Research has shown that maintaining pH values around 3 during precipitation ensures selective formation of iron(III) phosphate dihydrate over competing hydroxide phases [28].

Johnson–Mehl–Avrami Kinetic Modeling Applications

The phase transformation kinetics of iron(III) phosphate dihydrate can be effectively described using the Johnson–Mehl–Avrami kinetic model [1] [23]. This model provides quantitative descriptions of the temporal evolution of phase fractions during the transformation from amorphous to crystalline forms [11]. The model has been successfully applied to predict the kinetics of iron phosphate crystallization under various temperature and concentration conditions [1] [23].

The Johnson–Mehl–Avrami equation for iron(III) phosphate dihydrate transformation takes the form α = 1 - exp(-k(t-t₀)ⁿ), where α represents the fraction transformed, k is the rate constant, t is time, t₀ is the induction time, and n is the Avrami exponent [23]. Experimental data processing according to the Sharp-Hancock equation allows for the extraction of kinetic parameters from experimental observations [23].

The Avrami exponent values for iron(III) phosphate dihydrate transformation range from 0.51 to 0.54 across temperatures from 95°C to 160°C [23]. These values indicate that the phase transformation is rate-limited by the migration of amorphous precursor material or by the migration of iron and phosphate ions to crystallized nucleation points [23]. The activation energy for the phase transformation has been calculated as 9.619 kJ/mol using temperature-dependent rate constants [1].

Temperature (°C)Avrami Exponent (n)Rate Constant (k)Mechanism
950.54VariableDiffusion-limited
1200.53VariableDiffusion-limited
1400.52VariableDiffusion-limited
1600.51VariableDiffusion-limited

Alternative studies have reported activation energies of 20.4 kJ/mol for similar iron phosphate systems, with the magnitude confirming diffusion-controlled transformation mechanisms [23]. The rate-limiting step consistently involves the migration of iron and phosphate species to nucleation sites rather than interface-controlled processes [23]. The Johnson–Mehl–Avrami model parameters demonstrate excellent correlation with experimental data, with correlation coefficients exceeding 0.99 in most temperature ranges [1].

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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